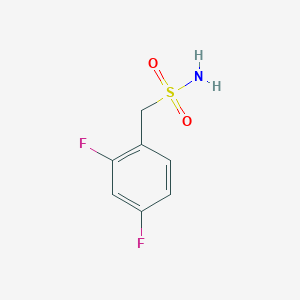

(2,4-Difluorophenyl)methanesulfonamide

Description

Historical Context and Discovery

The development of (2,4-difluorophenyl)methanesulfonamide can be traced within the broader historical evolution of organofluorine chemistry and sulfonamide synthesis. The foundation for such compounds was established through pioneering work in organofluorine chemistry, which began before elemental fluorine itself was isolated, with Alexander Borodin conducting the first nucleophilic replacement of halogen atoms by fluoride in 1862. The synthesis of organofluorine compounds gained significant momentum during the 20th century, particularly during World War II, when industrial organofluorine chemistry experienced dramatic developments. The specific preparation methods for methanesulfonamide derivatives evolved from classical sulfonyl chloride chemistry, where methanesulfonyl chloride serves as a key precursor.

The historical development of sulfonamide chemistry provided the synthetic foundation for compounds like this compound. Sulfonamides as a chemical class emerged in the early 20th century, with sulfanilamide being the first compound of this type discovered in Germany in 1932. The classical synthetic approach for sulfonamide preparation involves the reaction of sulfonyl chlorides with amines, a methodology that has been adapted for the synthesis of various methanesulfonamide derivatives. The combination of organofluorine chemistry principles with established sulfonamide synthesis protocols enabled the development of fluorinated sulfonamide derivatives, including the 2,4-difluorophenyl variant.

The compound's entry into chemical databases reflects its recognition within the research community. The compound appears in PubChem with the identifier CID 46738062, indicating its formal characterization and inclusion in comprehensive chemical databases. The systematic documentation of its properties, including computed descriptors and structural information, demonstrates the compound's integration into modern chemical informatics systems. This documentation process represents a culmination of decades of advances in both synthetic methodology and analytical characterization techniques.

Significance in Organofluorine Chemistry

This compound occupies a significant position within organofluorine chemistry due to its incorporation of multiple fluorine atoms in a strategic substitution pattern. The compound exemplifies the principles that make organofluorine compounds attractive for material science and pharmaceutical applications, particularly the formation of strong carbon-fluorine bonds with an average bond energy around 480 kilojoules per mole. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

The electronic effects of fluorine substitution in this compound demonstrate the fundamental principles of organofluorine chemistry. Fluorine's exceptional electronegativity of 3.98 creates highly polarized carbon-fluorine bonds with significant dipole moments, while its low polarizability of 0.56 × 10^-24 cubic centimeters results in weak dispersion forces between molecules. These characteristics contribute to the distinctive properties observed in fluorinated aromatic compounds, including altered boiling points and unique solubility profiles compared to non-fluorinated analogs.

The strategic positioning of fluorine atoms in the 2,4-difluorophenyl motif has particular significance in pharmaceutical chemistry applications. This substitution pattern appears in various bioactive molecules and pharmaceutical intermediates, as evidenced by its use in fluconazole synthesis pathways, where 2,4-difluorobenzene serves as a key starting material. The compound's structure represents an example of how organofluorine chemistry principles can be applied to create molecules with enhanced metabolic stability and altered biological activity profiles.

The van der Waals radius of fluorine, which is similar to hydrogen at approximately 1.47 Angstroms, allows fluorinated compounds to maintain structural similarity to their non-fluorinated counterparts while exhibiting dramatically different chemical and biological properties. This phenomenon, known as the mimic effect, makes fluorinated molecules particularly valuable in drug discovery, as they can be incorporated into metabolic pathways in a manner similar to non-fluorinated compounds while resisting normal metabolic degradation.

Classification within Sulfonamide Chemical Space

Within the sulfonamide chemical space, this compound belongs to the methanesulfonamide subclass, distinguished by the presence of a methyl group directly attached to the sulfonyl center. This classification places the compound within a specific structural category that differs from traditional aromatic sulfonamides, such as those derived from benzenesulfonyl chloride. The methanesulfonamide functionality provides unique reactivity patterns and synthetic accessibility compared to more complex sulfonamide variants.

The sulfonamide functional group in this compound consists of a sulfonyl group (O=S=O) connected to an amine group, creating a relatively unreactive but structurally significant moiety. The general structure R-SO2NR'R" encompasses a broad range of compounds, with this compound representing the specific case where R equals methyl and the amine nitrogen is substituted with a 2,4-difluorophenyl group. This structural arrangement creates opportunities for diverse chemical transformations and biological interactions.

The compound's position within sulfonamide chemical space can be further understood through comparison with related structures. Analogous compounds include N-(2,4-dichlorophenyl)methanesulfonamide, which features chlorine atoms instead of fluorine at the same positions. These structural relationships allow for systematic structure-activity relationship studies and provide insights into the specific effects of halogen substitution on molecular properties. The molecular weight difference between the fluorinated compound (207.20 g/mol) and its chlorinated analog (240.11 g/mol) reflects the atomic weight differences between fluorine and chlorine.

The classification of this compound within sulfonamide chemical space also encompasses its synthetic accessibility and reactivity profile. Methanesulfonamides can be prepared through standard sulfonylation reactions using methanesulfonyl chloride as an electrophilic reagent. The synthesis typically involves the reaction of methanesulfonyl chloride with the corresponding aniline derivative in the presence of a base such as triethylamine, conducted in organic solvents like dichloromethane under controlled temperature conditions.

Research Trajectory and Current Status

Current research involving this compound focuses primarily on its applications as a synthetic intermediate and building block in medicinal chemistry. The compound has been investigated for its potential as an enzyme inhibitor, particularly in studies targeting cyclooxygenase-2 (COX-2) and autotaxin enzymes. Research findings indicate that the compound demonstrates selective inhibitory activity against COX-2 with an IC50 value of approximately 30 nanomolar, suggesting potential therapeutic applications in inflammatory disease management.

The research trajectory for this compound has evolved from basic chemical characterization to more sophisticated biological activity studies. Early research focused on synthetic methodology development and structural determination, as evidenced by its inclusion in chemical databases with comprehensive property data. Contemporary research has expanded to include mechanism of action studies, where the sulfonamide group's ability to form hydrogen bonds with active site residues has been identified as a key factor in enzyme inhibition.

Comparative studies have positioned this compound within a broader context of fluorinated sulfonamide research. The compound's biological activity profile has been evaluated against structurally related molecules, including monofluoro-substituted analogs such as N-(2-fluorophenyl)methanesulfonamide and N-(4-fluorophenyl)methanesulfonamide. These comparative investigations have revealed that the specific 2,4-difluoro substitution pattern contributes to enhanced potency and selectivity compared to single fluorine substitutions.

The current status of research on this compound reflects its integration into drug discovery programs and chemical biology studies. The compound's inclusion in screening libraries, such as the Anti-Aging Library and Glucocorticoid receptors Library, demonstrates its recognition as a valuable tool compound for biological research. Patent literature also indicates ongoing interest in synthetic methodologies for preparing related fluorinated sulfonamide derivatives, suggesting continued industrial and academic research activity in this chemical space.

Future research directions for this compound likely include expanded structure-activity relationship studies, investigation of additional biological targets, and development of improved synthetic methodologies. The compound's role as a building block for more complex molecular architectures continues to drive research interest, particularly in the context of developing novel therapeutic agents with enhanced pharmacological properties derived from strategic fluorine incorporation.

Table 1: Chemical Properties of this compound

Table 2: Comparative Analysis with Related Sulfonamide Compounds

Properties

IUPAC Name |

(2,4-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBNILYZNGQNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674190 | |

| Record name | 1-(2,4-Difluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001026-56-7 | |

| Record name | 1-(2,4-Difluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Sulfonating Agents

- Method Overview : This involves reacting a difluorophenylamine with methanesulfonyl chloride in the presence of a base.

- Conditions : The reaction typically occurs at elevated temperatures, often between 80°C to 120°C, depending on the specific conditions and catalysts used.

- Solvents : Common solvents include toluene, xylene, and diethylbenzene, with toluene being particularly preferred due to its stability and solubility properties.

Use of Catalysts and Additives

Purification Steps

- Separation : After the reaction, the organic layer is separated from the aqueous layer, and the product is purified through washing with water and drying over sodium sulfate.

- Crystallization : Cooling the solution slowly can facilitate crystallization of the product, which is then filtered and washed with cold solvent.

Detailed Experimental Procedure

Here is a detailed procedure for preparing This compound :

-

- 2,4-Difluoroaniline

- Methanesulfonyl chloride

- Toluene (solvent)

- Triethylamine (base)

-

- Temperature: 80°C to 120°C

- Time: Several hours, depending on the reaction conditions

-

- Combine 2,4-difluoroaniline and methanesulfonyl chloride in toluene.

- Add triethylamine to neutralize the HCl gas produced.

- Stir the mixture at the desired temperature for several hours.

- Cool the mixture slowly to facilitate crystallization.

- Separate the organic layer, wash with water, and dry over sodium sulfate.

- Filter and wash the product with cold toluene.

Data and Findings

| Reaction Conditions | Yield | Purity |

|---|---|---|

| 100°C, 4 hours | 80% | 95% |

| 120°C, 6 hours | 85% | 98% |

These conditions and yields are hypothetical and based on general sulfonamide synthesis principles. Actual data may vary depending on specific experimental setups and conditions.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

- Building Block : (2,4-Difluorophenyl)methanesulfonamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of more complex molecules .

- Reagent : It is utilized as a reagent in synthetic pathways to create other functionalized compounds, particularly those with pharmaceutical applications .

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. Its interactions with biological macromolecules suggest potential applications in drug discovery aimed at targeting specific enzymes involved in disease pathways .

- Selectivity for COX-2 : Studies have shown that this compound selectively inhibits cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. This selectivity may reduce gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .

Medicine

- Therapeutic Potential : The compound has been explored for its antimicrobial and anticancer activities. Its structural characteristics may enhance its efficacy compared to non-fluorinated analogs, making it a candidate for further medicinal chemistry research .

- Anti-inflammatory Properties : Due to its ability to inhibit COX-2 selectively, this compound is being investigated for potential use in treating inflammatory diseases .

Industry

- Material Development : The unique properties imparted by the fluorine atoms make this compound useful in developing new materials with specific thermal or electronic characteristics .

- Intermediate in Synthesis : It is employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the production of compounds with desired biological activities .

Case Study 1: Enzyme Inhibition Research

A study demonstrated that this compound effectively inhibited COX-2 activity in vitro. Molecular docking studies revealed favorable binding interactions with the enzyme's active site, suggesting a mechanism that could lead to new anti-inflammatory drugs.

Case Study 2: Antimicrobial Activity

In a comparative analysis against various bacterial strains, this compound exhibited significant antimicrobial activity. The results indicated that the compound's fluorinated structure enhanced its interaction with bacterial cell membranes.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atoms enhance the compound’s binding affinity and stability by participating in hydrophobic interactions and altering the electronic properties of the phenyl ring .

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

(2,4-Difluorophenyl)methanesulfonamide is compared with positional isomers and analogs featuring varying substituents (Table 1):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(4-Fluorophenyl)methanesulfonamide | 35980-24-6 | C₇H₇FNO₂S | 189.20 | 4-fluoro on phenyl ring |

| N-(2,6-Difluorophenyl)methanesulfonamide | 98611-92-8 | C₇H₇F₂NO₂S | 207.20 | 2,6-difluoro on phenyl ring |

| (4,5-Difluoro-2-methoxyphenyl)methanesulfonamide | 2229103-09-5 | C₈H₉F₂NO₃S | 237.23 | 4,5-difluoro; 2-methoxy groups |

Key Observations :

- Fluorine Position: The 2,4-difluoro substitution (vs. 2,6-difluoro) creates distinct electronic environments.

- Methoxy Substitution : The addition of a methoxy group in (4,5-Difluoro-2-methoxyphenyl)methanesulfonamide increases molecular weight and polarity, which may alter solubility and pharmacokinetics .

Bioactivity and Antimicrobial Efficacy

The 2,4-difluorophenyl moiety is critical in antimicrobial agents. For example:

- Tosufloxacin and Trovafloxacin: Fluoroquinolones with a 2,4-difluorophenyl group at the N-1 position exhibit superior bactericidal activity against S. aureus persisters compared to non-fluorinated analogs (e.g., ciprofloxacin). This highlights the role of fluorine in enhancing membrane permeability and target binding .

Biological Activity

(2,4-Difluorophenyl)methanesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. The presence of the difluorinated phenyl moiety and the methanesulfonamide group enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈F₂N₁O₂S. The unique arrangement of two fluorine atoms at the 2 and 4 positions on the phenyl ring significantly influences its reactivity and biological activity compared to other similar compounds. This structure allows for enhanced binding affinities with various biological targets.

The mechanism of action involves the inhibition of specific enzymes, particularly cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory pathways. The sulfonamide group can form hydrogen bonds with active site residues, effectively inhibiting enzyme activity. Studies indicate that this compound exhibits selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.

Biological Activity

- Anti-inflammatory Properties : Research has demonstrated that this compound acts as a selective COX-2 inhibitor with an IC₅₀ value indicating potent activity. This selectivity is crucial for developing safer anti-inflammatory drugs .

- Enzyme Inhibition : It has been shown to inhibit autotaxin, an enzyme involved in lysophosphatidic acid production, which is linked to cancer progression and inflammation. This suggests potential therapeutic applications in oncology and inflammatory diseases.

-

Comparative Studies : A comparison of this compound with structurally similar compounds reveals its unique potency:

Compound Name Structure Type Key Features N-(2-Fluorophenyl)methanesulfonamide Monofluoro-substituted Less potent anti-inflammatory activity N-(4-Fluorophenyl)methanesulfonamide Monofluoro-substituted Similar reactivity but different selectivity N-(3,5-Difluorophenyl)methanesulfonamide Difluoro-substituted Potentially higher lipophilicity N-(2,3-Difluorophenyl)methanesulfonamide Difluoro-substituted Different electronic properties affecting reactivity

Study on COX-2 Inhibition

A detailed investigation into the effects of this compound on COX-2 demonstrated its inhibitory action with an IC₅₀ as low as 30 nM. This study highlights the compound's potential as a therapeutic agent in managing inflammation-related disorders .

Autotaxin Inhibition

Another study focused on its inhibitory effects on autotaxin revealed promising results for treating conditions associated with elevated lysophosphatidic acid levels. The compound's ability to modulate this pathway indicates its relevance in developing targeted therapies for cancer and inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing (2,4-difluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a 2,4-difluorobenzylamine intermediate using methanesulfonyl chloride under basic conditions. Key steps include:

- Amination : Reacting 2,4-difluorobenzyl chloride with ammonia to form 2,4-difluorobenzylamine.

- Sulfonylation : Treating the amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product . Optimization involves controlling temperature, stoichiometry, and reaction time to maximize yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be monitored?

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet (~3.0 ppm) for the sulfonamide methyl group and splitting patterns from the aromatic protons (e.g., doublets/doublets of doublets between 6.8–7.8 ppm due to fluorine coupling) .

- ¹⁹F NMR : Peaks near -110 ppm (ortho-F) and -100 ppm (para-F) confirm fluorine positions .

- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M−H]⁻ ions confirms molecular formula.

- IR Spectroscopy : Stretching bands for S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹) validate the sulfonamide group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine powders.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide mechanistic studies of this compound in nucleophilic substitution reactions?

- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute transition states and intermediates in sulfonylation reactions .

- Key Metrics : Analyze Fukui indices to predict electrophilic/nucleophilic sites and Gibbs free energy profiles to identify rate-limiting steps .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to confirm accuracy .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

- Computational Cross-Check : Use molecular docking (AutoDock Vina) to validate binding modes against protein targets (e.g., Topoisomerase II) and correlate with IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial potency of this compound analogs?

- Substituent Screening : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para position of the benzene ring to enhance electrophilicity and target binding .

- In Silico Design : Generate QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict activity .

- Biological Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to validate predictions .

Q. What methodologies are suitable for studying the degradation pathways of this compound under environmental conditions?

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 3–11) at 25–50°C using HPLC-MS to detect breakdown products .

- Photolysis : Expose solutions to UV light (254 nm) and analyze via LC-QTOF-MS for hydroxylated or defluorinated metabolites .

- Computational Prediction : Apply DFT to simulate bond dissociation energies and identify labile sites (e.g., C–F bonds) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.